molecular formula C18H12N4O2 B2537956 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one CAS No. 1251568-72-5

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one

Cat. No.: B2537956
CAS No.: 1251568-72-5
M. Wt: 316.32
InChI Key: BVHSFLUNOBXBTE-UHFFFAOYSA-N
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Description

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core substituted with a phenyl group and a 1,2,4-oxadiazole ring

Scientific Research Applications

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is investigated for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.

    Formation of the pyridazinone core: This involves the reaction of a hydrazine derivative with a diketone or a similar compound to form the pyridazinone ring.

    Coupling of the two moieties: The final step involves coupling the 1,2,4-oxadiazole ring with the pyridazinone core, typically through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
  • N-phenyl-N’-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
  • phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one is unique due to its specific combination of a pyridazinone core and a 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-15-11-12-22(14-9-5-2-6-10-14)20-16(15)18-19-17(21-24-18)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHSFLUNOBXBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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